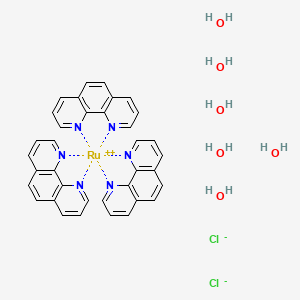
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is a coordination compound with the formula [Ru(phen)3]Cl2·6H2O. It is known for its distinctive red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Applications De Recherche Scientifique
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic transformations.
Biology: The compound is studied for its interactions with DNA and its potential as a photodynamic therapy agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to generate reactive oxygen species under light irradiation.
Industry: It is used in the development of light-emitting devices and sensors .
Mécanisme D'action
The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then interact with biological molecules, leading to various effects such as DNA damage in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride monohydrate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is unique due to its specific ligand arrangement and its photophysical properties. Compared to similar compounds, it has distinct absorption and emission spectra, making it particularly useful in applications requiring precise photochemical control .
Propriétés
Formule moléculaire |
C36H36Cl2N6O6Ru |
|---|---|
Poids moléculaire |
820.7 g/mol |
Nom IUPAC |
1,10-phenanthroline;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
Clé InChI |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
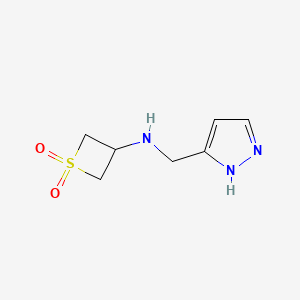
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)


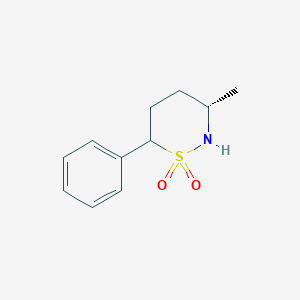
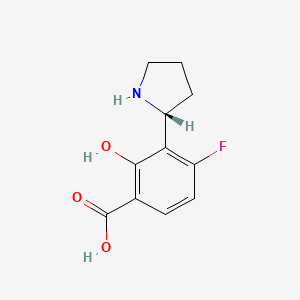
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
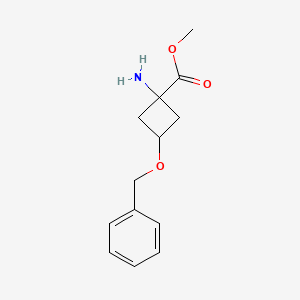

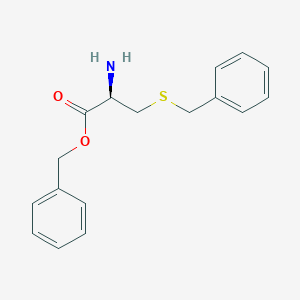
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
